N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
Benzamide is an organic compound with the formula C7H7NO. It is the simplest amide derivative of benzoic acid . It appears as a white solid in powdered form, and as colorless crystals in crystalline form .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . Very strong benzoic acid derivatives have been synthesized by replacing one or both of the oxygens of the carboxylate group with the trifluoromethanesulfonamide group .Physical And Chemical Properties Analysis
Benzamide has a molecular weight of 121.1366 . It is slightly soluble in water and soluble in many organic solvents . Most amides are solids at room temperature, and the boiling points of amides are much higher than those of alcohols of similar molar mass .Mechanism of Action
Target of Action
Similar benzamide derivatives have been reported to act as allosteric activators of human glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been implicated in the treatment of type-2 diabetes .
Mode of Action
Benzamide derivatives are known to interact with their targets through various mechanisms, including suzuki–miyaura cross-coupling reactions and reactions at the benzylic position .
Biochemical Pathways
Similar benzamide derivatives have been shown to influence metabolic pathways through atom-conserving substrate-product pairs .
Pharmacokinetics
Benzamide derivatives like ci-994 have demonstrated improved pharmacokinetics, including a longer half-life and greater oral bioavailability .
Result of Action
Benzamide derivatives have been reported to exhibit significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, a potential mode of action for benzamide derivatives, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance . Future research may focus on improving the synthesis process, exploring new applications, and understanding the biological activity of benzamide derivatives.
properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h3-9,13H,2,10-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEOTOKOUMOLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
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